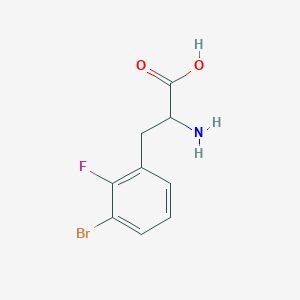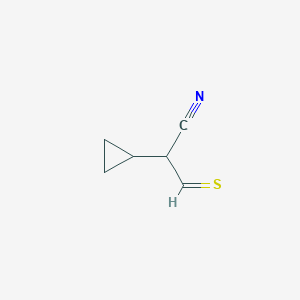
1-(Mercaptomethyl)-cyclopropylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Mercaptomethyl)cyclopropaneacetonitrile is an organic compound with the molecular formula C6H9NS. It is a key intermediate in the synthesis of various pharmaceuticals, including leukotriene receptor antagonists like montelukast sodium . This compound is characterized by the presence of a cyclopropane ring, a nitrile group, and a mercaptomethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(mercaptomethyl)cyclopropaneacetonitrile typically involves the reaction of 1-(hydroxymethyl)cyclopropaneacetonitrile with thiourea. This reaction proceeds through the formation of an imino ester or halo-amide intermediate, which is then converted to the corresponding amide-isothiuronium salt. Hydrolysis of this salt, followed by in situ oxidation, yields 1-(mercaptomethyl)cyclopropaneacetic acid disulfide. Reduction of this disulfide under mild conditions produces the desired 1-(mercaptomethyl)cyclopropaneacetic acid .
Industrial Production Methods
Industrial production methods for 1-(mercaptomethyl)cyclopropaneacetonitrile often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(Mercaptomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Mercaptomethyl)cyclopropaneacetonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Key intermediate in the synthesis of montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Industry: Used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(mercaptomethyl)cyclopropaneacetonitrile primarily involves its role as a synthetic intermediate. In the synthesis of montelukast sodium, it acts as a precursor to the thiomethylcyclopropaneacetic acid moiety, which is crucial for the drug’s activity as a leukotriene receptor antagonist. The molecular targets and pathways involved include the inhibition of leukotriene receptors, which reduces inflammation and bronchoconstriction in asthma patients .
Comparison with Similar Compounds
Similar Compounds
- 1-(Hydroxymethyl)cyclopropaneacetonitrile
- 1-(Isothiuroniummethyl)cyclopropaneacetonitrile
- 1-(Carboxymethyl)cyclopropaneacetic acid
Uniqueness
1-(Mercaptomethyl)cyclopropaneacetonitrile is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in organic synthesis .
Properties
Molecular Formula |
C6H7NS |
|---|---|
Molecular Weight |
125.19 g/mol |
IUPAC Name |
2-cyclopropyl-3-sulfanylidenepropanenitrile |
InChI |
InChI=1S/C6H7NS/c7-3-6(4-8)5-1-2-5/h4-6H,1-2H2 |
InChI Key |
FWRAHSFDXYSOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C=S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
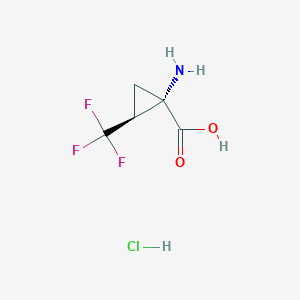
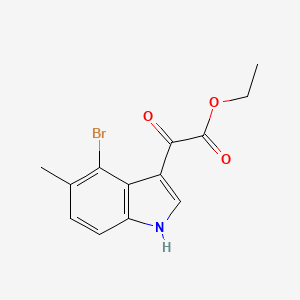
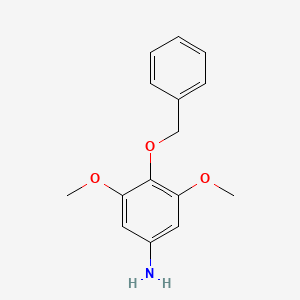
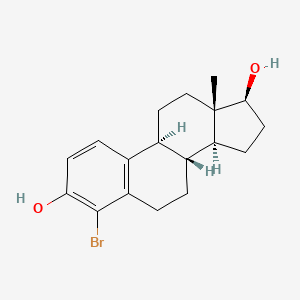
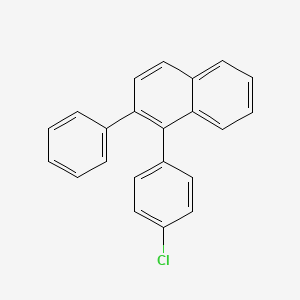
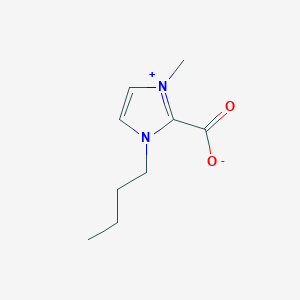

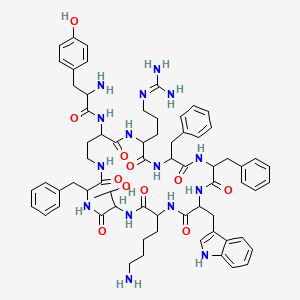
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
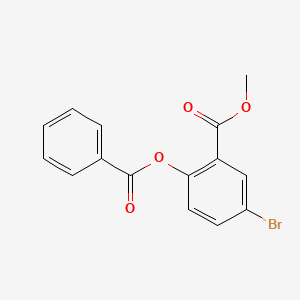
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
